molecular formula C12H13NO2 B12583619 7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine CAS No. 263544-13-4

7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine

Cat. No.: B12583619
CAS No.: 263544-13-4
M. Wt: 203.24 g/mol
InChI Key: HVXWBKJQQGEKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is a heterocyclic compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones under basic conditions . Another approach includes the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) can also be employed to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-1,2,3,4-tetrahydro1benzofuro[2,3-c]pyridine is unique due to its specific combination of the benzofuran and tetrahydropyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine (CAS No. 263544-13-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other notable pharmacological activities.

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.237 g/mol
  • Structural Features : The compound features a methoxy group and a tetrahydrobenzofuro moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 7-methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine.

In Vitro Studies

  • Cell Lines Tested : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others.
  • Mechanism of Action : Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the regulation of apoptosis-related genes. This was supported by microarray studies indicating changes in gene expression associated with cell death pathways .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridineMCF-7TBDApoptosis induction
LP-14 (related structure)A5493-5Kinase inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains.

Antibacterial and Antifungal Studies

  • Bacterial Strains : Tested against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Evaluated for activity against Candida albicans.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridineS. aureusTBDActive
7-Methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridineE. coliTBDActive
LP derivatives (related structures)C. albicansTBDVariable

Structure-Activity Relationship (SAR)

The structure of 7-methoxy-1,2,3,4-tetrahydro benzofuro[2,3-c]pyridine significantly influences its biological activity. Modifications in the methoxy group and the benzofuro structure can enhance or diminish efficacy against cancer and microbial targets.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Study on Anticancer Properties : A study demonstrated that derivatives of benzofuro compounds exhibited significant cytotoxicity against MCF-7 cells with mechanisms involving apoptosis .
  • Antimicrobial Efficacy Assessment : Another study assessed the antibacterial activity of related compounds against E. coli and found that structural modifications could lead to improved MIC values .

Properties

CAS No.

263544-13-4

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine

InChI

InChI=1S/C12H13NO2/c1-14-8-2-3-9-10-4-5-13-7-12(10)15-11(9)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

HVXWBKJQQGEKMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(O2)CNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.